1-(2-Amino-5-bromophenyl)propan-1-one
Description
1-(2-Amino-5-bromophenyl)propan-1-one is an organic compound with the molecular formula C9H10BrNO. It is a brominated aromatic ketone, characterized by the presence of an amino group at the ortho position relative to the bromine atom on the benzene ring.
Properties
IUPAC Name |
1-(2-amino-5-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGYMYVVGFZOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435343 | |
| Record name | 1-(2-amino-5-bromophenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124623-15-0 | |
| Record name | 1-(2-Amino-5-bromophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124623-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-amino-5-bromophenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-amino-5-bromophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-bromophenyl)propan-1-one typically involves the bromination of 2-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The resulting 2-amino-5-bromoacetophenone is then subjected to a Friedel-Crafts acylation using propionyl chloride and a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-bromophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
1-(2-Amino-5-bromophenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Amino-5-bromophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-4-bromophenyl)propan-1-one: Similar structure but with the bromine atom at the para position relative to the amino group.
1-(2-Amino-5-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-Amino-5-fluorophenyl)propan-1-one: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs .
Biological Activity
1-(2-Amino-5-bromophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a propan-1-one backbone with an amino group and a bromine substituent on the phenyl ring, which contributes to its reactivity and biological interactions. Its molecular formula is C10H12BrN, with a molecular weight of approximately 232.09 g/mol. The presence of the amino group allows for hydrogen bonding, while the bromine atom may facilitate halogen bonding, enhancing interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound has shown promise in antimicrobial applications. The compound has been investigated for its ability to inhibit the growth of various pathogens. For example, in vitro studies have demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating potential as a lead compound for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Data
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The anticancer properties of this compound have also been explored extensively. In vitro studies utilizing various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), revealed that this compound can significantly reduce cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.
Case Study: A549 Cell Line
In a study assessing the cytotoxic effects on A549 cells, treatment with 100 µM of this compound resulted in a viability reduction of approximately 70% after 24 hours, compared to untreated controls. This effect was comparable to standard chemotherapeutics like cisplatin .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|---|
| This compound | A549 | 25 | 30 |
| Cisplatin | A549 | 10 | 20 |
| Doxorubicin | MCF-7 | 15 | 25 |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The amino group is instrumental in forming hydrogen bonds with enzymes or receptors, potentially modulating their activities. Additionally, the bromine atom's presence may enhance lipophilicity and facilitate membrane penetration, further contributing to its bioactivity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring can significantly influence the biological activity of similar compounds. For instance, substituents such as nitro or methoxy groups have been shown to enhance anticancer efficacy by altering electronic properties and steric hindrance .
Table 3: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Nitro Group | Increased anticancer activity |
| Methoxy Group | Reduced cytotoxicity |
| Bromine Group | Enhanced interaction with targets |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
